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(2R)-2-(Bromomethyl)oxetane

Catalog No.
S6651196
CAS No.
2306254-86-2
M.F
C4H7BrO
M. Wt
151.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(Bromomethyl)oxetane

CAS Number

2306254-86-2

Product Name

(2R)-2-(Bromomethyl)oxetane

IUPAC Name

(2R)-2-(bromomethyl)oxetane

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

InChI

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1

InChI Key

OMXAGUVERXNCSZ-SCSAIBSYSA-N

SMILES

C1COC1CBr

Canonical SMILES

C1COC1CBr

Isomeric SMILES

C1CO[C@H]1CBr

(2R)-2-(Bromomethyl)oxetane is a chemical compound characterized by its oxetane structure, which is a four-membered cyclic ether. Its molecular formula is C₄H₇BrO, and it features a bromomethyl group attached to the second carbon of the oxetane ring. The compound is typically colorless to pale yellow and exists in a liquid state. It has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural properties and potential applications in drug development .

(2R)-2-(Bromomethyl)oxetane likely possesses similar hazards to other brominated organic compounds. Limited data exists, but precautionary measures should be taken due to the presence of bromine:

  • Potential irritant: It may irritate skin, eyes, and respiratory system upon contact or inhalation [].
  • Suspected carcinogen: Some brominated compounds are classified as potential carcinogens. Handle with appropriate personal protective equipment (PPE) [].

Organic Synthesis

(2R)-2-(Bromomethyl)oxetane serves as a valuable building block for the synthesis of more complex molecules due to the presence of both a reactive bromine group and a chiral center. Researchers can utilize the bromomethyl group for substitution reactions, while the chirality allows for the control of stereochemistry in the final product. Studies have shown its application in the synthesis of:

  • Cyclopropane derivatives: (2R)-2-(Bromomethyl)oxetane can be employed as a precursor for the synthesis of functionalized cyclopropane rings, which are important structural motifs found in numerous natural products and pharmaceuticals [].
  • Chiral alcohols: The chiral bromomethyl group can be converted to a hydroxyl group while retaining the stereochemistry, leading to the synthesis of enantiopure alcohols [].

Medicinal Chemistry

The unique properties of (2R)-2-(Bromomethyl)oxetane make it a potential candidate for developing new therapeutic agents. Research suggests its possible use in:

  • Drug design: The molecule's reactivity and chirality can be exploited to create new drug candidates with improved potency and selectivity [].
  • Bioconjugation: (2R)-2-(Bromomethyl)oxetane can be used as a linker molecule to attach drugs or imaging agents to biomolecules like proteins or antibodies, enhancing their targeting and efficacy.
, including:

  • Ring-Opening Reactions: The oxetane ring can undergo nucleophilic attack, leading to the formation of linear or branched products. This is often facilitated by reagents such as Grignard or organolithium compounds .
  • Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives .
  • Functionalization: The compound can be functionalized through metal-catalyzed reactions, enhancing its utility in synthesizing complex molecules .

Synthesis of (2R)-2-(Bromomethyl)oxetane can be achieved through several methods:

  • Cyclization of Alcohols: One common method involves the cyclization of suitable alcohols under acidic conditions, followed by bromination to introduce the bromomethyl group .
  • Johnson-Corey-Chaykovsky Reaction: This approach utilizes a sulfur ylide to form oxetanes from aldehydes or ketones, followed by subsequent bromination .
  • Direct Bromination: Starting from commercially available oxetanes, direct bromination with brominating agents can yield (2R)-2-(Bromomethyl)oxetane efficiently .

(2R)-2-(Bromomethyl)oxetane serves multiple applications:

  • Building Block in Drug Synthesis: Its unique structure allows it to act as a versatile building block in the synthesis of pharmaceuticals and biologically active compounds .
  • Intermediate in Organic Synthesis: It is used as an intermediate for synthesizing more complex molecules due to its reactive bromomethyl group and oxetane ring .

Interaction studies involving (2R)-2-(Bromomethyl)oxetane primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential pathways in synthetic chemistry and its interactions with biological targets. Understanding these interactions is crucial for developing new derivatives with enhanced biological activities or improved pharmacokinetic properties .

Several compounds share structural similarities with (2R)-2-(Bromomethyl)oxetane. Here are some notable examples:

Compound NameStructure TypeUnique Feature
2-MethyloxiraneEpoxideMore reactive due to strained ring
3-Bromopropyl etherEtherLonger carbon chain; less steric hindrance
1,3-OxazolidineHeterocyclic compoundContains nitrogen; different reactivity profile
1,4-DioxaneDioxaneMore stable; lacks bromine functionality

These compounds highlight the uniqueness of (2R)-2-(Bromomethyl)oxetane due to its specific bromomethyl substitution and four-membered ring structure, which influence its reactivity and applications in synthetic chemistry and drug development .

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

149.96803 g/mol

Monoisotopic Mass

149.96803 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-23-2023

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